N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide typically involves multiple steps:
Formation of Quinolin-8-yloxy Intermediate: The initial step involves the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting quinoline with an appropriate halogenated ether under basic conditions.
Acetimidamide Formation: The next step involves the synthesis of the acetimidamide moiety. This can be done by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the quinolin-8-yloxy intermediate with the acetimidamide moiety. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoline moiety.
Reduction: Reduced forms of the acetimidamide group.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique optical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It can be used in the development of new catalysts or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the acetimidamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-8-yloxy)propanoic acid: This compound shares the quinoline moiety but differs in the functional groups attached to it.
Quinolin-8-yloxyacetic acid: Another similar compound with a different acetic acid moiety.
Uniqueness
2-(Quinolin-8-yloxy)-N-(((vinyloxy)carbonyl)oxy)acetimidamide is unique due to its combination of the quinoline moiety with the acetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88758-41-2 |
---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethenyl carbonate |
InChI |
InChI=1S/C14H13N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h2-8H,1,9H2,(H2,15,17) |
InChI Key |
PNDHUWBTOXJENM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.